molecular formula C11H22O2S B8462433 Ethyl 6-(propylthio)hexanoate

Ethyl 6-(propylthio)hexanoate

Cat. No. B8462433
M. Wt: 218.36 g/mol
InChI Key: FXRWPBIZZZDBQW-UHFFFAOYSA-N
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Patent
US09169254B2

Procedure details

A solution of propanethiol (0.609 ml, 6.72 mmol) in anhydrous THF (10 ml) was cooled to −10° C. in a nitrogen atmosphere. 2 M nBuLi (4.03 ml, 8.07 mmol) was added dropwise and the mixture was then stirred for 10 minutes. A solution of ethyl 6-bromohexanoate in anhydrous THF (5 ml) was then added and the mixture was stirred for 40 minutes. The reaction mixture was quenched by adding water and then extracted with ethyl acetate. The organic layer was washed with water and saturated brine and dried over sodium sulfate. The organic layer was concentrated under reduced pressure, and the resulting residue was then purified by silica gel column chromatography (hexane:ethyl acetate=15:1) to give ethyl 6-(propylthio)hexanoate as a colorless oily substance (1.46 g, 100%).
Quantity
0.609 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
4.03 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([SH:4])[CH2:2][CH3:3].[Li]CCCC.Br[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17]>C1COCC1>[CH2:1]([S:4][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17])[CH2:2][CH3:3]

Inputs

Step One
Name
Quantity
0.609 mL
Type
reactant
Smiles
C(CC)S
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.03 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCCC(=O)OCC
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was then stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 40 minutes
Duration
40 min
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched
ADDITION
Type
ADDITION
Details
by adding water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was then purified by silica gel column chromatography (hexane:ethyl acetate=15:1)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(CC)SCCCCCC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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